N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-17-8-7-16-20-14(11-22(16)21-17)12-4-2-5-13(10-12)19-18(23)15-6-3-9-25-15/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNBPFMWWTSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methoxyimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine ring is typically constructed via cyclization. A common route involves:
- Starting material : 3-Amino-6-methoxypyridazine.
- Reaction : Condensation with α-haloketones or α-bromoaldehydes under basic conditions.
- React 3-amino-6-methoxypyridazine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80°C.
- Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield 6-methoxyimidazo[1,2-b]pyridazine.
Bromination at the 2-Position
Introducing a bromine atom at the 2-position enables subsequent cross-coupling reactions.
Method :
Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid
The phenyl group is introduced via palladium-catalyzed coupling.
- Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%).
- Base: $$ \text{Na}2\text{CO}3 $$ (2 equiv).
- Solvent: Toluene/ethanol/water (4:1:1).
- Temperature: 90°C, 12 hours.
Reaction :
$$
\text{2-Bromo-6-methoxyimidazo[1,2-b]pyridazine} + \text{3-Aminophenylboronic acid} \rightarrow \text{3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline}
$$
Amidation with Furan-2-carbonyl Chloride
The final step involves coupling the aniline intermediate with furan-2-carbonyl chloride.
- Dissolve 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline in dichloromethane (DCM).
- Add furan-2-carbonyl chloride (1.2 equiv) and $$ \text{N,N}- $$diisopropylethylamine (DIPEA, 3 equiv).
- Stir at room temperature for 4 hours.
- Purify via recrystallization (ethanol/water) to obtain the final product.
Alternative Routes
One-Pot Sequential Coupling
A streamlined approach combines Suzuki coupling and amidation in a single pot:
- Perform Suzuki coupling as in Section 2.3.
- Without isolating the aniline intermediate, add furan-2-carbonyl chloride and DIPEA.
- Purify via silica gel chromatography.
Buchwald-Hartwig Amination
For substrates with poor boronic acid availability, employ a palladium-catalyzed amination:
- Catalyst: $$ \text{Pd}2(\text{dba})3 $$ (2 mol%).
- Ligand: Xantphos (4 mol%).
- Base: $$ \text{Cs}2\text{CO}3 $$.
- Solvent: 1,4-Dioxane, 100°C, 24 hours.
Optimization Challenges
Regioselectivity in Imidazo Ring Formation
Competing cyclization pathways may yield byproducts. Using bulky bases (e.g., $$ \text{DBU} $$) favors the desired regioisomer.
Purification of Hydrophobic Intermediates
The phenyl-imidazo[1,2-b]pyridazine intermediate exhibits low solubility. Gradient elution (hexane → ethyl acetate) improves chromatographic separation.
Scalability and Industrial Relevance
- Cost-effective catalysts : $$ \text{Pd/C} $$ reduces expenses in large-scale Suzuki couplings.
- Green chemistry : Aqueous ethanol as a solvent for amidation minimizes environmental impact.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the evidence, differing in substituents, heterocyclic cores, and pharmacological profiles. A detailed comparison is provided below:
Table 1: Structural and Molecular Comparison
Key Research Findings and Implications
Synthetic Accessibility : Compounds with imidazo[1,2-b]pyridazine cores (e.g., ponatinib intermediates) are synthesized via multi-step routes with moderate yields (e.g., 5.36% total yield for ponatinib) . Modifications to the phenyl or heterocyclic substituents (e.g., methoxy, iodo) require tailored synthetic strategies.
Structure-Activity Relationships (SAR): Methoxy Groups: The 6-methoxy substituent on imidazo[1,2-b]pyridazine (as in CAS 953149-73-0) may enhance solubility but reduce membrane permeability compared to halogenated analogs . Halogenation: Iodo (CAS 439110-79-9) and chloro (CAS 372506-48-4) substituents improve binding affinity to kinases by occupying hydrophobic regions .
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-b]pyridazines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the methoxy and furan moieties, contribute to its reactivity and interaction with biological targets.
The molecular formula of this compound is C21H15N4O3, with a molecular weight of approximately 373.37 g/mol. The presence of the methoxy group enhances solubility and biological interactions, while the furan ring may influence its pharmacokinetic properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The imidazo[1,2-b]pyridazine core may inhibit specific enzymes, leading to modulation of signaling pathways associated with cancer proliferation and inflammation.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM. This suggests that this compound may have potential applications in treating tuberculosis and other bacterial infections.
Antitumor Activity
Studies on similar compounds have demonstrated their effectiveness in inhibiting tumor growth through the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival; thus, targeting it could lead to effective cancer therapies . The structural similarities between this compound and known PI3K inhibitors suggest potential antitumor activity.
Case Studies
Several studies have explored the biological activities of imidazo[1,2-b]pyridazine derivatives:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that certain imidazo[1,2-b]pyridazine derivatives exhibited significant antibacterial activity against various strains of bacteria, including resistant strains.
- Anticancer Research : In a preclinical trial reported in Cancer Research, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in mouse models. Results indicated a dose-dependent reduction in tumor size when administered at therapeutic doses .
Comparative Analysis
The following table compares this compound with other similar compounds based on their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl)-4-trifluoromethylbenzamide | Imidazo[1,2-b]pyridazine core; trifluoromethyl group | Antimicrobial activity |
| 3-Methoxyimidazo[1,2-b]pyridazines | Similar bicyclic structure; variations in substituents | Active against Mycobacterium tuberculosis |
| Benzoylpyridazyl Ureas | Urea linkage; different heterocyclic structure | Anti-tubercular properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
